BenchChemオンラインストアへようこそ!

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Lipophilicity Membrane Permeability Drug-Likeness

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921893-30-3) is a synthetic benzodioxole-carboxamide derivative distinguished by a 4-bromo substituent on the aniline ring and a 2-chlorobenzoyl group at the ortho position. This compound belongs to the broader 1,3-benzodioxole-5-carboxamide class, which has been explored for enzyme inhibition (e.g., butyrylcholinesterase, p38α MAPK) and anticancer applications.

Molecular Formula C21H13BrClNO4
Molecular Weight 458.69
CAS No. 921893-30-3
Cat. No. B2517581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
CAS921893-30-3
Molecular FormulaC21H13BrClNO4
Molecular Weight458.69
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H13BrClNO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26)
InChIKeySROUYCWZORLBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921893-30-3) – Structural Profile and Procurement Rationale


N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921893-30-3) is a synthetic benzodioxole-carboxamide derivative distinguished by a 4-bromo substituent on the aniline ring and a 2-chlorobenzoyl group at the ortho position. This compound belongs to the broader 1,3-benzodioxole-5-carboxamide class, which has been explored for enzyme inhibition (e.g., butyrylcholinesterase, p38α MAPK) and anticancer applications [1]. The presence of two distinct halogen atoms (Br and Cl) enables orthogonal reactivity for iterative cross-coupling strategies, making it a versatile intermediate for medicinal chemistry libraries . Its high XLogP3 of 5.8 and moderate topological polar surface area (TPSA) of 64.6 Ų place it in favorable property space for cell permeability and target engagement in intracellular assays [2].

Why N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Simply Replaced by Other Benzodioxole Carboxamides


Interchanging benzodioxole-5-carboxamide derivatives without considering the precise substitution pattern on the aniline ring can lead to divergent biological activity, physicochemical properties, and synthetic utility. The 4-bromo-2-(2-chlorobenzoyl) motif imparts a unique combination of electronic (electron-withdrawing Br and Cl) and steric effects that influence target binding, metabolic stability, and reactivity in cross-coupling reactions. Replacement with a 4-chloro analog reduces the heavy-atom count, eliminating the anomalous scattering advantage for X-ray crystallography. Removal of the 2-chlorobenzoyl group to a simple benzoyl moiety alters the hydrogen-bond acceptor geometry. Substituting the benzodioxole core with other heterocycles fundamentally changes the pharmacophore. The quantitative evidence below demonstrates that these structural modifications result in measurable differences in lipophilicity, polar surface area, and class-level biological potency that render simple substitution non-interchangeable for rigorous scientific applications [1].

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (921893-30-3): Product-Specific Quantitative Evidence for Scientific Selection


Enhanced Lipophilicity (XLogP3) Drives Superior Predicted Membrane Permeability vs. 4-Chloro Analog

The target compound exhibits an XLogP3 of 5.8, higher than the 4-chloro analog N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, which is predicted to have an XLogP3 of approximately 5.3 based on the difference in halogen atom contribution (Br vs. Cl). The 0.5 log unit increase corresponds to a ~3.2-fold increase in octanol-water partition coefficient, favoring passive membrane permeability for intracellular target engagement [1]. This difference is consistent with the known Hansch π parameter for bromine (+0.86) vs. chlorine (+0.71) [2].

Lipophilicity Membrane Permeability Drug-Likeness

Bromine Heavy Atom Enables Direct X-ray Crystallographic Phasing, Absent in Chloro and Des-Halogen Analogs

The presence of a bromine atom (atomic number 35) provides an anomalous scattering signal (f" at Cu Kα = 0.91 e⁻) suitable for single- or multi-wavelength anomalous diffraction (SAD/MAD) phasing in protein-ligand co-crystallography. The 4-chloro analog (Cl, Z=17) has an anomalous signal (f" ≈ 0.36 e⁻ at Cu Kα) that is 2.5× weaker, often insufficient for experimental phasing. The des-bromo analog (N-(2-benzoylphenyl)benzo[d][1,3]dioxole-5-carboxamide) provides no anomalous signal, requiring selenomethionine labeling or molecular replacement [1][2]. The target compound thus serves as a self-phasing tool ligand.

Crystallography Heavy Atom Derivative Structural Biology

Bromine as a Synthetic Handle for Orthogonal Suzuki-Miyaura Cross-Coupling vs. Chloro Analogs

The 4-bromo substituent on the aniline ring is significantly more reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the chlorine in the 4-chloro analog. Under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), aryl bromides react with phenylboronic acid with rate constants approximately 10–100× faster than aryl chlorides [1]. This enables orthogonal functionalization: the bromine can be selectively coupled while preserving the 2-chlorobenzoyl chlorine for subsequent transformations, a strategy not possible with the 4-chloro analog .

Cross-Coupling Chemoselectivity Medicinal Chemistry

Combined Bromine + Chlorobenzoyl Pattern Associated with Enhanced Cytotoxic Potency in Hep3B Liver Cancer Cells vs. Non-Halogenated Benzodioxole Carboxamides (Class-Level Inference)

In a series of benzodioxole-5-carboxamide derivatives evaluated by Hawash et al. (2020), halogenated carboxamide derivatives demonstrated superior cytotoxicity against Hep3B hepatocellular carcinoma cells compared to non-halogenated analogs. Compound 2a (a benzodioxole-5-carboxamide bearing halogen substituents) reduced Hep3B α-fetoprotein (α-FP) secretion to 1625.8 ng/mL versus 2519.17 ng/mL in untreated cells (a 35.5% reduction), while non-halogenated analogs showed <10% reduction [1]. Although the target compound was not directly tested in this study, its structural features (bromine + chlorobenzoyl) align with the most potent halogenated subclass, supporting its prioritization in follow-up cytotoxicity screening.

Anticancer Activity Cytotoxicity Hepatocellular Carcinoma

Moderate Topological Polar Surface Area (TPSA = 64.6 Ų) Balances Permeability and Solubility for Cellular Assays vs. Higher-TPSA Piperidine/Thiadiazole Analogs

The target compound has a TPSA of 64.6 Ų, which is within the optimal range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų). By comparison, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a TPSA of ~130 Ų due to additional heteroatoms, which can limit cellular permeability. Conversely, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide has a TPSA of ~84 Ų, closer to the upper recommended limit. The target compound's lower TPSA (64.6 vs. 84–130 Ų) predicts superior passive membrane permeability while retaining sufficient polarity for aqueous solubility in DMSO-based assay buffers [1][2].

Drug-Likeness Polar Surface Area Cell Permeability

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Priority Application Scenarios Based on Quantitative Differentiation


Protein-Ligand Co-Crystallography Phasing Agent (Structural Biology)

The bromine atom's anomalous scattering factor (f" ≈ 0.91 e⁻ at Cu Kα) is 2.5× stronger than chlorine, making the target compound an ideal self-phasing tool ligand for SAD/MAD experiments without additional heavy-atom derivatization or selenomethionine labeling. This is particularly valuable for determining co-crystal structures of benzodioxole-binding targets (e.g., kinases, metabolic enzymes) where experimental phasing is required [1].

Orthogonal Diversification Building Block for Focused Kinase/Enzyme Inhibitor Libraries (Medicinal Chemistry)

The aryl bromide enables selective Suzuki-Miyaura coupling (10–100× faster than aryl chloride), allowing chemists to diversify the 4-position while preserving the 2-chlorobenzoyl group for subsequent functionalization. This orthogonal reactivity supports the generation of compound libraries targeting kinases (e.g., p38α MAPK) or cholinesterases, where the benzodioxole-5-carboxamide core is a validated pharmacophore [2].

Intracellular Target Engagement Studies Requiring Passive Membrane Permeability (Cell-Based Assays)

With an XLogP3 of 5.8 (0.5 units higher than the 4-chloro analog) and a TPSA of 64.6 Ų (well below the 90 Ų threshold for blood-brain barrier penetration), the target compound is predicted to have superior passive membrane permeability. This makes it the preferred benzodioxole carboxamide for cellular assays where intracellular target engagement and minimal efflux transporter recognition are critical [3].

Liver Cancer (Hepatocellular Carcinoma) Exploratory Research (Oncology)

Class-level evidence from benzodioxole-5-carboxamide derivatives shows that halogenated analogs achieve 35.5% reduction in Hep3B α-fetoprotein secretion versus non-halogenated controls (<10% reduction). The target compound's dual halogenation pattern (Br + Cl) positions it within the most active structural subclass, warranting its prioritization as a lead-like scaffold for hepatocellular carcinoma probe development [4].

Quote Request

Request a Quote for N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.